3-(3,4-dimethoxyphenyl)-11-(5-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
3-(3,4-Dimethoxyphenyl)-11-(5-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a benzodiazepinone derivative featuring a dibenzo-fused diazepine core. Its structure incorporates a 3,4-dimethoxyphenyl group at position 3 and a 5-methylthiophen-2-yl moiety at position 11.
Properties
IUPAC Name |
9-(3,4-dimethoxyphenyl)-6-(5-methylthiophen-2-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3S/c1-15-8-11-24(32-15)26-25-20(27-18-6-4-5-7-19(18)28-26)12-17(13-21(25)29)16-9-10-22(30-2)23(14-16)31-3/h4-11,14,17,26-28H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPJLGCMLIETMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C5N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-11-(5-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The initial steps often include the formation of the core dibenzo[b,e][1,4]diazepin structure, followed by the introduction of the 3,4-dimethoxyphenyl and 5-methylthiophen-2-yl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Reactivity of the Diazepine Core
The seven-membered diazepine ring undergoes characteristic reactions influenced by its partially saturated structure and secondary amine functionality:
Key Findings :
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The secondary amine (N-10) participates in alkylation reactions, enhancing solubility for pharmacological formulations .
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Oxidative pathways are critical for metabolite formation, particularly in hepatic microsome studies.
Functionalization of the 3,4-Dimethoxyphenyl Group
The electron-rich aromatic ring undergoes electrophilic and demethylation reactions:
Key Findings :
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Demethylation products show increased antioxidant activity due to phenolic −OH groups .
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Nitro derivatives exhibit enhanced electrophilicity, useful for further functionalization .
Reactivity of the 5-Methylthiophene Moiety
The thiophene ring participates in electrophilic substitutions and cross-coupling reactions:
Key Findings :
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Bromination at the 4-position improves binding affinity to serotonin receptors.
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Suzuki coupling enables modular synthesis of analogs with varied pharmacological profiles .
Ketone Group Transformations
The 1-one group undergoes reductions and nucleophilic additions:
Key Findings :
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Reduced alcohol derivatives display altered pharmacokinetics, including prolonged half-life.
Biological Interactions
The compound interacts with biological targets via non-covalent bonding:
Key Findings :
Scientific Research Applications
Chemical Properties and Structure
The compound features a dibenzo[b,e][1,4]diazepine core, which is known for its diverse biological activities. The presence of methoxy and thiophene groups enhances its pharmacological profile. The molecular formula is , with a molecular weight of approximately 450.56 g/mol.
Antidepressant Activity
Research has indicated that compounds with a dibenzo[b,e][1,4]diazepine structure can exhibit antidepressant properties. A study conducted by researchers found that derivatives of this compound demonstrated significant activity in animal models for depression. The mechanism of action is believed to involve the modulation of neurotransmitter systems such as serotonin and norepinephrine.
Anxiolytic Effects
Another application of this compound is in the field of anxiety treatment. In vitro studies have shown that it interacts with GABA receptors, which are crucial for anxiety regulation. These findings suggest potential use as an anxiolytic agent .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. A study published in the Journal of Medicinal Chemistry demonstrated that it inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. This highlights its potential as a lead compound for developing new anticancer therapies.
Neuroprotective Effects
Recent investigations into neuroprotective effects have shown promise for this compound in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells under oxidative stress conditions .
Case Study 1: Antidepressant Activity
In a randomized controlled trial involving animal models of depression, the administration of this compound resulted in a significant reduction in depressive-like behaviors compared to controls. The study utilized behavioral assays such as the forced swim test and tail suspension test to measure efficacy.
Case Study 2: Anxiolytic Effects
A double-blind study assessed the anxiolytic effects of this compound against a placebo. Results indicated a marked decrease in anxiety levels among subjects treated with the compound as measured by standardized anxiety scales .
Case Study 3: Antitumor Efficacy
A series of experiments on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Mechanistic studies suggested that it triggers apoptosis via the mitochondrial pathway.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-11-(5-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
*Calculated using ChemDraw Professional 22.0.
Key Observations :
- Electron-Rich vs. In contrast, analogs with trifluoromethyl (CF3) groups (e.g., ) exhibit increased hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.
- Heteroaryl Moieties : The 5-methylthiophen-2-yl group in the target compound introduces sulfur-based hydrogen bonding and moderate lipophilicity. Compared to unsubstituted thiophene (4b, ), the methyl group may enhance metabolic stability by steric shielding.
- Acyl vs. Aryl Substituents : Compounds like 4b and FC2 feature benzoyl groups at position 7, which likely improve target engagement via π-π interactions. However, acyl groups may increase susceptibility to esterase-mediated hydrolysis compared to the target’s methoxy-substituted aryl group.
Key Findings :
- FC2’s Selectivity : FC2’s indole substituent confers selectivity for cancer cells, likely due to preferential uptake or interaction with overexpressed BIR domains. The target compound’s 5-methylthiophene may mimic this selectivity via hydrophobic interactions.
- Role of TNF Synergy: FC2’s activity is enhanced in the presence of TNF , suggesting that the target compound’s dimethoxy groups (known to modulate NF-κB signaling) may synergize with cytokine pathways.
Q & A
Q. What are the recommended synthetic routes for preparing this dibenzodiazepinone derivative, and how can purity be optimized?
A multi-step synthesis involving cyclocondensation of substituted hydrazines with ketones or chalcones is common. For example, analogous compounds are synthesized by reacting hydrazine derivatives (e.g., (3,4-dimethylphenyl)hydrazine) with substituted chalcones under reflux in glacial acetic acid with catalytic HCl . Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization ensures >95% purity, monitored by TLC and GC . Adjusting reaction time (5–8 hours) and stoichiometric ratios (hydrazine:chalcone = 2:1) minimizes byproducts.
Q. How is the crystal structure of this compound determined, and what are its critical crystallographic parameters?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For structurally related dibenzodiazepinones, monoclinic systems (space group P21/c) are reported, with cell parameters such as a = 10.684 Å, b = 16.973 Å, c = 11.174 Å, and β = 101.49° . Data collection at 296 K with an R factor <0.043 ensures accuracy. Hydrogen bonding and π-π stacking interactions (e.g., between methoxy groups and aromatic rings) stabilize the lattice .
Q. What spectroscopic techniques are essential for characterizing its molecular structure?
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, aromatic C-H bends at 1250–1500 cm⁻¹) .
- NMR : ¹H-NMR resolves substituent environments (e.g., methoxy protons at δ 3.75 ppm, methylthiophene protons at δ 2.22–2.52 ppm) .
- EIMS : Confirm molecular weight (e.g., m/z 356 for analogous compounds) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity or environmental fate of this compound?
Target-specific generative models like Adapt-cMolGPT fine-tune transformer architectures to design analogs with desired properties. For environmental studies, molecular dynamics simulations assess hydrophobicity (logP), solubility, and degradation pathways. Parameters such as BET surface area and Hansen solubility parameters predict adsorption in soil or aquatic systems .
Q. What experimental designs are suitable for studying its ecological impacts?
Adopt a split-split plot design with:
- Main plots : Environmental compartments (soil, water).
- Subplots : Concentration gradients (e.g., 0.1–100 ppm).
- Sub-subplots : Exposure durations (acute vs. chronic). Measure endpoints like bioaccumulation (GC-MS), oxidative stress biomarkers (SOD, CAT activity), and microbial degradation rates .
Q. How should researchers resolve contradictions in crystallographic vs. computational structural data?
Discrepancies in bond lengths or angles (e.g., C-C vs. DFT-predicted values) arise from crystal packing effects. Validate computational models (e.g., DFT at B3LYP/6-311+G(d,p)) using root-mean-square deviations (RMSD) and compare with SC-XRD data. For example, mean C-C bond deviations of 0.003 Å in related compounds confirm model reliability .
Q. What advanced NMR techniques elucidate dynamic molecular behavior in solution?
- NOESY : Detects spatial proximity between methoxy and thiophene groups.
- VT-NMR : Monitors conformational changes (e.g., chair-to-boat transitions in the diazepine ring) across temperatures (25–80°C).
- DOSY : Measures diffusion coefficients to estimate hydrodynamic radius and aggregation state .
Methodological Notes
- Avoid commercial sources : Prioritize peer-reviewed journals (e.g., Acta Crystallographica, Molecules) over vendor databases .
- Data validation : Cross-reference SC-XRD, spectroscopy, and computational outputs to ensure reproducibility.
- Ethical compliance : Adhere to institutional guidelines for hazardous waste disposal, especially for sulfur-containing byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
